3-(o-Aminobenzyl)-1,2,4-triazole
Description
3-(o-Aminobenzyl)-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with an o-aminobenzyl group. The 1,2,4-triazole ring is a five-membered aromatic system with three nitrogen atoms, contributing to its diverse reactivity and biological activity.
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C9H10N4/c10-8-4-2-1-3-7(8)5-9-11-6-12-13-9/h1-4,6H,5,10H2,(H,11,12,13) |
InChI Key |
RUBZYJHLLOPNNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC=NN2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Triazole Derivatives
Structural and Physicochemical Comparisons
Table 1: Structural and Physicochemical Properties of Selected 1,2,4-Triazole Derivatives
Key Observations :
- Substituent Effects: The o-aminobenzyl group in the target compound provides a balance of aromaticity and polarity, distinguishing it from analogs like NMK-T-057 (bulky indole and methoxy groups) or 3-amino-1,2,4-triazole (simple amino substitution).
- Molecular Weight: The benzyl group increases molecular weight compared to simpler derivatives (e.g., 84.08 g/mol for 3-amino-1,2,4-triazole vs.
- Hydrogen Bonding: The ortho-amino group in this compound may improve solubility and target binding compared to non-polar substituents like methyl or thiophene .
Key Observations :
- Anticancer Activity: NMK-T-057’s indole moiety enables Notch pathway inhibition, while the o-aminobenzyl group in the target compound may target different pathways (e.g., tyrosine kinases) due to its aromatic and hydrogen-bonding features .
- Anti-inflammatory vs. Diuretic : Hydroxybenzyl and thione groups (e.g., in ) favor COX inhibition, whereas fluorophenyl substitutions enhance diuretic effects via ion channel interactions .
- Antimicrobial Potential: Derivatives like 3-salicylamido-1,2,4-triazole show broad-spectrum activity, suggesting that the o-aminobenzyl group could similarly disrupt microbial membranes or enzymes.
Preparation Methods
Synthetic Procedure
A solution of 3-(o-nitrobenzyl)-1,2,4-triazole (9.64 g) in tetrahydrofuran (150 mL) is subjected to hydrogenation using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (1.3 M) at ambient temperature. The reaction typically completes within 2–4 hours, as monitored by thin-layer chromatography (TLC). Post-reduction, the catalyst is filtered, and the solvent is evaporated to yield the crude product. Purification via recrystallization from ethanol affords this compound as a crystalline solid.
Cyclization of Formylated Intermediates
An alternative pathway involves the cyclization of N-formyl-o-aminobenzylamine derivatives. This method, detailed in a U.S. patent, proceeds via formylation followed by intramolecular cyclization.
Reaction Mechanism
-
Formylation : o-Aminobenzylamine is treated with formic acid or acetic-formic anhydride to generate N-formyl-o-aminobenzylamine.
-
Cyclization : The formylated intermediate undergoes thermal cyclization in the presence of a dehydrating agent (e.g., phosphorus oxychloride or trimethyl orthoformate) to form the triazole ring.
Experimental Protocol
A mixture of N-formyl-o-aminobenzylamine (1.0 equiv) and trimethyl orthoformate (2.5 equiv) is heated at 140°C for 14 hours in a sealed tube. The reaction mixture is then cooled, diluted with ethyl acetate, and washed with saturated sodium bicarbonate. Column chromatography on silica gel (eluent: ethyl acetate/hexane) yields this compound with a melting point of 148.5–151.5°C.
Table 1: Optimization of Cyclization Conditions
Challenges and Solutions
-
Byproduct Formation : Prolonged heating may lead to over-cyclization or decomposition. Using sealed tubes and inert atmospheres mitigates this issue.
-
Purification : Silica gel chromatography effectively separates the product from unreacted starting materials and oligomers.
Comparative Analysis of Methods
Table 2: Method Comparison for this compound Synthesis
*Estimated based on analogous reactions.
Characterization and Validation
Critical characterization data for this compound include:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(o-Aminobenzyl)-1,2,4-triazole derivatives to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., toluene or DMSO), controlling reaction temperatures, and using catalysts like sodium hydride or phosphorus oxychloride. Multi-step reactions often require intermediate purification via recrystallization (water-ethanol mixtures) or chromatography (HPLC). For example, refluxing with hydrazine hydrate facilitates pyrazole ring formation, while POCl3 aids in cyclization . Yield improvements (e.g., 65% in some cases) are achieved by optimizing reaction duration and stoichiometry .
Q. What analytical techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (1H NMR) and infrared (IR) spectroscopy are essential for verifying functional groups and substituent positions. High-performance liquid chromatography (HPLC) ensures purity (>95%), while elemental analysis confirms molecular composition. Mass spectrometry provides molecular weight validation. For example, 1H NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons in substituted derivatives .
Q. What preliminary toxicity screening methods are recommended for this compound derivatives?
- Methodological Answer : Acute toxicity studies in guinea pigs (single subcutaneous doses up to 40 mg/kg) are used to assess safety. Macroscopic and microscopic organ examinations (e.g., liver, kidneys) at 14 days post-injection evaluate anatomical integrity. Biochemical parameters (e.g., enzyme levels) and in silico models (e.g., ProTox-II) predict toxicity profiles .
Q. How can researchers design initial biological activity assays for this compound derivatives?
- Methodological Answer : Use standardized in vitro models:
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antifungal : Broth microdilution against Candida spp. (MIC values) .
- Analgesic : Hot-plate or acetic acid-induced writhing tests in rodents .
Advanced Research Questions
Q. What molecular mechanisms underlie the antifungal activity of this compound derivatives?
- Methodological Answer : Target 14-α-demethylase (CYP51), a fungal enzyme critical for ergosterol biosynthesis. Molecular docking (PDB ID: 3LD6) predicts binding affinity and interactions. In vitro inhibition assays with lanosterol analogs validate target engagement. Structure-activity relationships (SAR) prioritize substituents like methoxy groups for enhanced activity .
Q. How can researchers resolve contradictions in toxicity data between in silico predictions and in vivo results?
- Methodological Answer : Cross-validate in silico models (e.g., ADMET predictions) with chronic toxicity studies (90-day exposure in rodents). Compare metabolite profiles (e.g., triazolyl alanine) using LC-MS to identify bioactivation pathways. Adjust computational models with experimental LD50 data to improve accuracy .
Q. What strategies enhance the selectivity of this compound derivatives for cancer cells over healthy cells?
- Methodological Answer : Modify substituents to target cancer-specific pathways:
- Angiogenesis inhibition : Introduce fluorophenyl groups to block VEGF receptors .
- Apoptosis induction : Optimize thiol groups to activate caspase-3/7 .
- Use co-culture assays (cancer/primary cells) to quantify selectivity indices (SI > 10) .
Q. How can heterocyclization reactions expand the pharmacological potential of this compound derivatives?
- Methodological Answer : Fuse triazole with pyrazole or thiadiazole rings to create polycyclic systems (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles). These structures improve pharmacokinetics (e.g., logP optimization) and enable multi-target activity. Reaction conditions (e.g., diethyl oxalate in toluene) are critical for ring closure .
Q. What advanced models are used to study the environmental impact of this compound metabolites?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
